N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that features a cyclopentyl group, a benzenesulfonamide moiety, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl group is synthesized through cyclization reactions involving appropriate starting materials.
Attachment of the benzenesulfonamide moiety: This step involves the reaction of the cyclopentyl intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxycyclohexyl)methyl)-3,4-dimethoxybenzenesulfonamide
- N-((1-hydroxycyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide
- N-((1-hydroxycyclobutyl)methyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopropyl, and cyclobutyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOIFUXDVKLNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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